molecular formula C5H2Br2N4 B1391825 5,8-Dibrom-[1,2,4]triazolo[1,5-a]pyrazin CAS No. 959755-46-5

5,8-Dibrom-[1,2,4]triazolo[1,5-a]pyrazin

Katalognummer: B1391825
CAS-Nummer: 959755-46-5
Molekulargewicht: 277.9 g/mol
InChI-Schlüssel: IDWOTLNDEITXRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is used as an active pharmaceutical intermediate . It is a part of the Thermo Scientific Chemicals brand product portfolio .


Synthesis Analysis

The synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs is achieved through a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is represented as C1=C(N2C(=NC=N2)C(=N1)Br)Br . The molecular weight is given as g/mol .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazolo[1,5-a]pyrazines are complex and can involve various synthetic routes . For instance, cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles are two typical modes of constructing these heterocyclic ring systems .

Wissenschaftliche Forschungsanwendungen

Bausteine der pharmazeutischen Chemie

Das [1,2,4]triazolo[1,5-a]pyrazin-Gerüst dient als vielseitiger Baustein in der pharmazeutischen Chemie. Es wird verwendet, um fokussierte Bibliotheken von Verbindungen zu erstellen, die auf verschiedene biologische Aktivitäten hin untersucht werden können . Diese Verbindung mit ihren Bromsubstituenten bietet eine einzigartige Reaktivität, die genutzt werden kann, um neuartige Derivate mit potenziellen therapeutischen Anwendungen zu erzeugen.

Antibakterielle Wirkstoffe

Derivate von 5,8-Dibrom-[1,2,4]triazolo[1,5-a]pyrazin wurden synthetisiert und auf ihre antibakteriellen Eigenschaften untersucht. Einige dieser Derivate zeigen eine moderate bis gute Aktivität gegen sowohl grampositive als auch gramnegative Bakterien, wie Staphylococcus aureus und Escherichia coli . Dies unterstreicht das Potenzial der Verbindung als Vorläufer für die Entwicklung neuer Antibiotika.

Privilegierte Strukturen in der Wirkstoffforschung

Das Konzept der privilegierten Strukturen in der Wirkstoffforschung bezieht sich auf molekulare Gerüste, die in Medikamenten wiederkehren, die auf verschiedene biologische Ziele wirken. This compound könnte als eine privilegierte Struktur betrachtet werden, da es das Potenzial hat, an mehrere Rezeptoren zu binden, was eine Plattform für die weitere Derivatisierung und die Entdeckung neuer Medikamente bietet .

Studien zur biologischen Aktivität

Der [1,2,4]triazolo[1,5-a]pyrazin-Kern ist in Verbindungen vorhanden, die eine Reihe von biologischen Aktivitäten zeigen. Die Erforschung dieser Aktivitäten kann zur Entwicklung neuer Medikamente führen, die bei der Behandlung von Krankheiten wie Dyslipidämie, koronare Herzkrankheit und Diabetes eingesetzt werden .

Biochemische Analyse

Biochemical Properties

5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly as an active pharmaceutical intermediate. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial properties by interacting with bacterial enzymes, leading to the inhibition of bacterial growth . Additionally, 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine can form complexes with metal ions, which may further modulate its biochemical activity and interactions with other biomolecules.

Cellular Effects

The effects of 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with specific signaling pathways that regulate cell growth and division . Furthermore, 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine has been shown to affect the expression of genes involved in apoptosis, thereby promoting programmed cell death in certain cancer cell lines.

Molecular Mechanism

At the molecular level, 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor, blocking the active sites of enzymes and preventing their catalytic activity . Additionally, 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . In in vitro studies, the effects of 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine on cellular function have been observed to change over time, with prolonged exposure leading to increased cytotoxicity and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain or alter its biological activity . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of other substrates or inhibitors.

Transport and Distribution

The transport and distribution of 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine may localize to specific cellular compartments or accumulate in certain tissues, influencing its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.

Eigenschaften

IUPAC Name

5,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N4/c6-3-1-8-4(7)5-9-2-10-11(3)5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWOTLNDEITXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)C(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677834
Record name 5,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959755-46-5
Record name 5,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-(3,6-dibromo-pyrazin-2-yl)-N′-hydroxyformamidine (17.4 mg, 58.80 mmol) is treated with polyphosphoric acid (150 g) for one hour at 50° C. and then for 1.75 hours at 70° C. After cooling to room temperature, water is added to the reaction mixture. The resultant suspension is brought to pH 8 by careful addition of solid NaHCO3 in small portions. The precipitate formed is collected by filtration, washed once with 1N NaOH, three times with water and dried in vacuo. The residue is partitioned between ethyl acetate and 1N NaOH and the organic phase is washed one more time with 1N NaOH and once with brine. The organic phase is dried over MgSO4, filtered and evaporated to give the title compound (10.15 g) as a white solid. 1H-NMR (400 MHz, d6-DMSO) δ (ppm) 8.43 (s, 1H), 8.92 (s, 1H). LCMS: Rt 2.73 min (94.2%), m/z (APCI) 277 (M+H)+.
Quantity
17.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 2
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 3
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 4
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 5
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 6
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.